Cas no 119162-49-1 (3-(2-Fluorophenyl)isoxazol-5-amine)

3-(2-Fluorophenyl)isoxazol-5-amine is a fluorinated isoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 2-fluorophenyl group and the isoxazole-5-amine core, make it a valuable intermediate for the synthesis of biologically active compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the isoxazole ring contributes to heterocyclic diversity. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics. It offers high purity and consistent reactivity, facilitating efficient downstream modifications. Suitable for use in controlled environments, it requires proper handling due to its reactive functional groups.
3-(2-Fluorophenyl)isoxazol-5-amine structure
119162-49-1 structure
Product Name:3-(2-Fluorophenyl)isoxazol-5-amine
CAS No:119162-49-1
MF:C9H7FN2O
MW:178.163085222244
CID:867991
PubChem ID:3765047
Update Time:2025-10-21

3-(2-Fluorophenyl)isoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-FLUORO-PHENYL)-ISOXAZOL-5-YLAMINE
    • SALOR-INT L482951-1EA
    • 3-(2-FLUOROPHENYL)ISOXAZOL-5-AMINE
    • VITAS-BB TBB011271
    • 3-(2-FLUORO-PHENYL)-ISOXAOL-5-YLAMINE
    • EN300-69052
    • STK352052
    • 5-Isoxazolamine, 3-(2-fluorophenyl)-
    • DTXSID10396108
    • AKOS000261626
    • Z335439046
    • 119162-49-1
    • 3-(2-fluorophenyl)-1,2-oxazol-5-amine
    • CS-0258082
    • 3-(2-FLUOROPHENYL)-5-ISOXAZOLAMINE
    • G19411
    • 3-(2-Fluorophenyl)isoxazol-5-amine
    • Inchi: 1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
    • InChI Key: DQVWIGYSQYJUKI-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=C(N)ON=1

Computed Properties

  • Exact Mass: 178.05424101g/mol
  • Monoisotopic Mass: 178.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 118-120 °C
  • Boiling Point: 366.5±32.0 °C at 760 mmHg
  • Flash Point: 175.5±25.1 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-(2-Fluorophenyl)isoxazol-5-amine Security Information

3-(2-Fluorophenyl)isoxazol-5-amine Pricemore >>

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Additional information on 3-(2-Fluorophenyl)isoxazol-5-amine

3-(2-Fluorophenyl)isoxazol-5-amine: A Comprehensive Overview

The compound with CAS No. 119162-49-1, commonly referred to as 3-(2-Fluorophenyl)isoxazol-5-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the isoxazole class of heterocycles, which are known for their versatility in chemical synthesis and biological activity.

Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, making them highly reactive and suitable for various chemical transformations. The presence of a fluorine atom at the 2-position of the phenyl ring in 3-(2-Fluorophenyl)isoxazol-5-amine introduces additional electronic effects, enhancing its reactivity and making it a valuable substrate for further functionalization.

Recent studies have explored the synthesis of 3-(2-Fluorophenyl)isoxazol-5-amine through various routes, including condensation reactions and microwave-assisted synthesis. These methods have not only improved the yield but also opened new avenues for the incorporation of this compound into more complex molecular frameworks. For instance, researchers have successfully utilized this compound as a building block in the construction of bioactive molecules targeting cancer and neurodegenerative diseases.

The biological activity of 3-(2-Fluorophenyl)isoxazol-5-amine has been extensively studied, particularly its potential as an anti-inflammatory and antioxidant agent. Experimental data indicate that this compound exhibits moderate inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to scavenge free radicals suggests its potential application in mitigating oxidative stress-related disorders.

In terms of material science, 3-(2-Fluorophenyl)isoxazol-5-amine has been investigated for its role in the development of advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). Its nitrogen-containing heterocyclic structure facilitates strong metal-ligand interactions, making it a promising candidate for constructing porous materials with applications in gas storage and catalysis.

From an environmental perspective, the degradation pathways of 3-(2-Fluorophenyl)isoxazol-5-amines have been studied under various conditions, including photolytic and biotic degradation. These studies aim to assess the compound's persistence in the environment and its potential impact on ecosystems. Preliminary results indicate that under aerobic conditions, the compound undergoes rapid mineralization, reducing its environmental footprint.

In conclusion, 3-(2-fluorophenyl)isoxazol-5-amines represents a versatile and multifaceted compound with applications spanning drug discovery, material science, and environmental chemistry. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in modern chemical research.

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